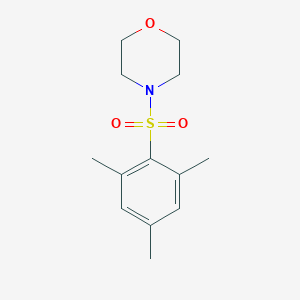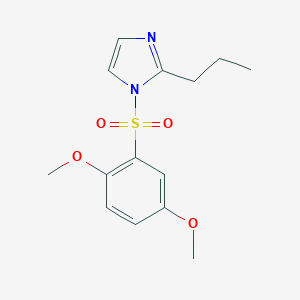![molecular formula C15H17N3O B225212 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene, also known as OXT-6, is a unique heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OXT-6 is a cyclic peptide that contains a triazole ring and an oxazole ring, and it has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene in lab experiments is its potent biological activity. 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory properties, which makes it a valuable tool for studying various biological processes. However, one of the main limitations of using 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene. One potential area of research is the development of new 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene derivatives with improved biological activity and pharmacokinetic properties. Another potential area of research is the development of new materials and nanomaterials based on 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene, which could have potential applications in various fields, such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is a complex process that involves several steps. One of the most common methods for synthesizing 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form a triazole ring. The oxazole ring is then introduced using a separate reaction, such as the Fischer indole synthesis.
Aplicaciones Científicas De Investigación
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and nanotechnology. In drug discovery, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory properties. In materials science, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been used to develop new materials with unique properties, such as high thermal stability and conductivity. In nanotechnology, 5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene has been used to develop new nanomaterials with potential applications in drug delivery and imaging.
Propiedades
Nombre del producto |
5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
5-oxa-6,17,18-triazahexacyclo[9.5.2.13,9.02,10.04,8.012,16]nonadeca-6,14,17-triene |
InChI |
InChI=1S/C15H17N3O/c1-2-6-7(3-1)14-12-9-4-8(10-5-16-19-15(9)10)11(12)13(6)17-18-14/h1,3,5-15H,2,4H2 |
Clave InChI |
CAZOBHQZGCRZEA-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)C6C5C=NO6 |
SMILES canónico |
C1C=CC2C1C3C4C5CC(C4C2N=N3)C6C5C=NO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)








![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
